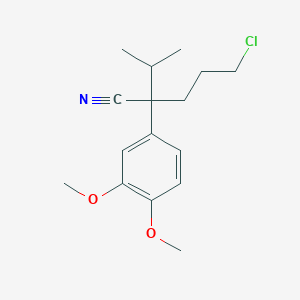

5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQLTWSIHIWIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCCl)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950178 | |

| Record name | 5-Chloro-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27487-83-8 | |

| Record name | α-(3-Chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27487-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027487838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile: Synthesis, Characterization, and Application in Verapamil Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile (CAS 27487-83-8), a key intermediate in the synthesis of the calcium channel blocker, Verapamil. This document is designed to serve as a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, offering detailed protocols, safety considerations, and analytical methodologies.

Introduction and Significance

This compound is a crucial building block in the multi-step synthesis of Verapamil, a widely prescribed medication for the management of hypertension, angina, and cardiac arrhythmias. The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the critical aspects of its synthesis, purification, and characterization, providing a robust framework for its reliable production in a laboratory setting.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and analysis.

| Property | Value | Source |

| CAS Number | 27487-83-8 | [2] |

| Molecular Formula | C₁₆H₂₂ClNO₂ | [2] |

| Molecular Weight | 295.80 g/mol | [2] |

| Appearance | Neat (likely an oil or low-melting solid) | [3] |

| IUPAC Name | 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile | [4] |

| InChI | InChI=1S/C16H22ClNO2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9H2,1-4H3 | [4] |

| SMILES | COc1ccc(C(C#N)(CCCCl)C(C)C)cc1OC | [4] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the alkylation of a precursor nitrile. The following protocol is a detailed, step-by-step methodology based on established synthetic routes.

Reaction Scheme

Caption: Synthesis of the target compound via alkylation.

Materials and Reagents

-

2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

1-chloro-3-iodopropane

-

Methyl-t-butyl ether (MTBE)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Light petroleum (b.p. 40-60 °C)

-

Deionized water

Step-by-Step Experimental Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of sodium amide (14.4 mmol) in anhydrous toluene (12 ml).

-

Addition of Precursor: To this suspension, add 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (5.52 mmol).

-

Deprotonation: Heat the reaction mixture to reflux under a nitrogen atmosphere for 2 hours. This step facilitates the deprotonation of the α-carbon to the nitrile group, forming the reactive carbanion intermediate.

-

Alkylation: After the reflux period, add 1-chloro-3-iodopropane (8.3 mmol) to the reaction mixture.

-

Reaction Completion and Work-up: Cool the mixture to room temperature over approximately 80 minutes. Quench the reaction by the careful addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl-t-butyl ether (MTBE).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and light petroleum (e.g., 1:2 v/v) to afford the pure this compound.

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

Sodium Amide (NaNH₂): This reagent is highly reactive and pyrophoric. It reacts violently with water to produce flammable ammonia gas and corrosive sodium hydroxide. Handle sodium amide in an inert atmosphere (e.g., a glovebox or under nitrogen) and away from moisture. In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water, carbon dioxide, or halogenated extinguishers.[5][6] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles, is mandatory.

-

1-chloro-3-iodopropane: This alkylating agent is a potential irritant and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Toluene: Toluene is a flammable solvent with potential neurological effects upon prolonged exposure. Use in a well-ventilated area and avoid sources of ignition.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8-7.0 ppm (m, 3H): Aromatic protons of the dimethoxyphenyl ring.

-

δ 3.8-3.9 ppm (s, 6H): Two methoxy group protons.

-

δ 3.5-3.7 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).

-

δ 2.0-2.3 ppm (m, 3H): Methylene protons of the propyl chain and the methine proton of the isopropyl group.

-

δ 1.0-1.2 ppm (d, 6H): Methyl protons of the isopropyl group.

¹³C NMR (CDCl₃, 100 MHz):

-

δ 148-150 ppm: Aromatic carbons attached to the methoxy groups.

-

δ 120-130 ppm: Aromatic carbons.

-

δ 110-112 ppm: Aromatic carbons.

-

δ 121 ppm (approx.): Nitrile carbon (-CN).

-

δ 55-56 ppm: Methoxy carbons.

-

δ 44-46 ppm: Carbon of the methylene group attached to chlorine (-CH₂Cl).

-

δ 35-40 ppm: Methylene carbons of the propyl chain and the quaternary carbon.

-

δ 25-30 ppm: Methine carbon of the isopropyl group.

-

δ 16-18 ppm: Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy (Neat):

-

~2230 cm⁻¹: Nitrile (C≡N) stretching vibration.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of alkyl groups.

-

~1600, 1510 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1260, 1030 cm⁻¹: C-O stretching vibrations of the methoxy groups.

-

~750-650 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (EI-MS):

-

m/z 295/297 (M⁺): Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.

-

Fragmentation: Expect losses of the chloro-propyl chain, isopropyl group, and methoxy groups.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and for monitoring the progress of the synthesis.

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 278 nm.[5]

-

Rationale: This method, adapted from the analysis of Verapamil and its impurities, provides good separation of aromatic compounds. The specific gradient and buffer pH would need to be optimized for this particular intermediate.

Proposed GC-MS Method:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection: Split/splitless inlet.

-

Temperature Program: A programmed temperature ramp (e.g., starting at 100°C and ramping to 280°C) to ensure elution and separation from starting materials and byproducts.

-

Detection: Mass spectrometer operating in electron ionization (EI) mode.

-

Rationale: GC-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like this intermediate. It provides both retention time data for purity assessment and mass spectral data for confirmation of identity.

Application in Verapamil Synthesis

The primary utility of this compound is its role as a key precursor in the synthesis of Verapamil. The subsequent step in the synthesis typically involves the reaction of this chloro-intermediate with a secondary amine.

Caption: Conversion of the chloro-intermediate to Verapamil.

This nucleophilic substitution reaction, where the secondary amine displaces the chloride, forms the final carbon-nitrogen bond necessary to complete the Verapamil backbone. The purity of the chloro-intermediate is critical at this stage, as any unreacted starting materials or byproducts can lead to the formation of impurities in the final API that are difficult to remove.

Conclusion

This compound is a pivotal intermediate in the industrial production of Verapamil. A comprehensive understanding of its synthesis, handling, and analytical characterization is indispensable for ensuring the quality and safety of this important pharmaceutical. This technical guide provides a foundational framework for researchers and drug development professionals, enabling the consistent and reliable production of this key building block. Further optimization of the presented protocols and analytical methods may be necessary depending on specific laboratory conditions and regulatory requirements.

References

- Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chrom

- Western Carolina University Standard Operating Procedure for the use of Sodium amide. (n.d.).

- Synthesis of the Verapamil Intermediate through the Quaternary Carbon-Constructing Allylic Substitution. (n.d.). Thieme E-Books & E-Journals.

- Sodium Amide | Office of Environmental Health and Safety. (n.d.). Princeton EHS.

- This compound | CAS 27487-83-8. (n.d.). Santa Cruz Biotechnology.

- A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. (2024).

- This compound. (n.d.). LGC Standards.

- Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed‐phase high performance liquid chromatography. (2013). Chronicles of Young Scientists.

- Synthesis and study of new paramagnetic and diamagnetic verapamil deriv

- An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-Verapamil-d3 Hydrochloride. (n.d.). Benchchem.

- New intermediates for the preparation of verapamil derivates. (1998).

- This compound | 27487-83-8. (2023). ChemicalBook.

- This compound | CAS 27487-83-8. (n.d.). SCBT.

- Article. (2016). Semantic Scholar.

- Table 1 . 1 H-and 13 C-NMR Chemical Shift Data for Compounds 1 and 2. (n.d.).

- This compound Chemical Properties,Uses,Production. (2023). ChemicalBook.

- This compound. (n.d.). CymitQuimica.

- This compound by Alfa Chemistry. (n.d.). Labshake.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Open.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.

- Application Notes and Protocols for Mass Spectrometry Fragmentation of 3,4,5-Trimethoxybenzoyl Compounds. (n.d.). Benchchem.

- Mass Spectrometry: Fragment

- GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace.

- HPLC method for determination of verapamil in human plasma after solid-phase extraction. (n.d.). CORE.

- An In-depth Technical Guide to the Hazards of Sodium Amide for Researchers, Scientists, and Drug Development Professionals. (n.d.). Benchchem.

- 27487-83-8 | Product Name : 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile. (n.d.).

- 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile - Optional[MS (GC)]. (n.d.). Spectrum.

- HPLC method for determination of verapamil in human plasma after solid-phase extraction. (2008). PubMed.

- Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. (2024). MDPI.

- Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. (n.d.). Journal of Food and Drug Analysis.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. (n.d.). PubMed Central.

- Verapamil Impurities. (n.d.). SynZeal.

- Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. (2025).

Sources

- 1. This compound [lgcstandards.com]

- 2. scispace.com [scispace.com]

- 3. Verapamil Impurities | SynZeal [synzeal.com]

- 4. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of the Verapamil Intermediate: 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

Introduction: The Significance of a Key Intermediate

Verapamil, a cornerstone in the management of hypertension, angina pectoris, and cardiac arrhythmias, functions by blocking L-type calcium channels.[1] The intricate molecular architecture of Verapamil necessitates a multi-step synthesis, wherein the strategic construction of a quaternary carbon center is a pivotal challenge. This guide focuses on a critical intermediate in this synthesis: 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile . The efficient and high-purity synthesis of this molecule is paramount for the successful and scalable production of Verapamil. This document provides a comprehensive overview of the predominant synthetic methodology, including a detailed experimental protocol, mechanistic insights, and critical process considerations for researchers and professionals in drug development and organic synthesis.

The Prevailing Synthetic Strategy: A Two-Fold Alkylation Approach

The most established and industrially relevant synthesis of this compound commences with the readily available starting material, 3,4-dimethoxyphenylacetonitrile (also known as homoveratronitrile). The core of the synthesis involves a sequential, base-mediated alkylation at the α-carbon position.

Scientist's Insight: The Rationale Behind the Synthetic Design

The acidity of the α-proton of 3,4-dimethoxyphenylacetonitrile (pKa ≈ 22 in DMSO) allows for its deprotonation by a sufficiently strong base to form a resonance-stabilized carbanion.[2] Sodium amide (NaNH₂) is an excellent choice for this transformation due to its high basicity, which ensures near-quantitative deprotonation, and its relatively low cost. The resulting nucleophilic carbanion can then undergo sequential S(_N)2 reactions with two different electrophiles. The order of alkylation is crucial; the less sterically demanding isopropyl group is typically introduced first, followed by the longer chloropropyl chain. This sequence minimizes potential side reactions and steric hindrance that could arise from introducing the bulkier group first. Toluene is a common solvent for this reaction, as it is relatively inert and has a suitable boiling point for conducting the reaction at elevated temperatures to ensure completion.[2]

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices derived from established literature.[3]

Part A: Synthesis of the Precursor, 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add a suspension of sodium amide (1.2 equivalents) in anhydrous toluene.

-

Addition of Starting Material: Slowly add a solution of 3,4-dimethoxyphenylacetonitrile (1.0 equivalent) in anhydrous toluene to the sodium amide suspension at room temperature with vigorous stirring.

-

Formation of the Carbanion: Heat the mixture to reflux for 2 hours to ensure complete formation of the corresponding carbanion. The reaction mixture will typically turn a deep reddish-brown color.

-

First Alkylation: Cool the reaction mixture to room temperature and then slowly add 2-bromopropane (1.1 equivalents). An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and cautiously quench with water. Separate the organic layer, and extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile.

Part B: Synthesis of this compound

-

Reaction Setup: In the same or a similar flame-dried reaction vessel, prepare a suspension of sodium amide (2.6 equivalents relative to the initial 3,4-dimethoxyphenylacetonitrile) in anhydrous toluene.

-

Addition of the Precursor: Add a solution of the crude or purified 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (from Part A) in anhydrous toluene to the sodium amide suspension.

-

Second Carbanion Formation: Heat the mixture to reflux for 2 hours.

-

Second Alkylation: Cool the reaction mixture to room temperature and add 1-chloro-3-iodopropane (1.5 equivalents). The use of 1-chloro-3-iodopropane is strategic, as the greater reactivity of the carbon-iodine bond ensures that the alkylation occurs preferentially at the iodinated end of the chain.

-

Reaction Completion: Heat the mixture to reflux for 80 minutes, or until TLC/GC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent like methyl-t-butyl ether (MTBE).[3] Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Reaction Mechanism and Workflow Visualization

The synthesis proceeds through a classic nucleophilic substitution mechanism, as depicted below.

Caption: Figure 1: Reaction Mechanism.

The overall experimental workflow is summarized in the following diagram.

Caption: Figure 2: Experimental Workflow.

Purification and Characterization

Purification

The crude product obtained after the second alkylation is typically an oil that requires purification to remove unreacted starting materials, by-products from side reactions, and residual solvents.

-

Method: Flash column chromatography is the most effective method for purifying the target intermediate.[2][4]

-

Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase.

-

Mobile Phase: A non-polar/polar solvent system is used as the eluent. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is commonly employed. For instance, a gradient starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate in hexanes should provide good separation. The optimal eluent composition should be determined by preliminary TLC analysis.

Characterization

| Parameter | Expected Value / Observation | Rationale |

| Appearance | Colorless to pale yellow oil | Consistent with similar alkylated nitriles. |

| ¹H NMR | Aromatic protons (δ 6.8-7.0 ppm, multiplet, 3H), Methoxy protons (δ ~3.9 ppm, two singlets, 6H), Isopropyl methine (δ ~2.2-2.4 ppm, septet, 1H), Methylene protons adjacent to Cl (δ ~3.6 ppm, triplet, 2H), Other methylene protons (δ 1.8-2.2 ppm, multiplet, 4H), Isopropyl methyls (δ ~1.0-1.2 ppm, doublet, 6H). | Based on standard chemical shift values for these functional groups.[5] |

| ¹³C NMR | Cyano carbon (δ ~122 ppm), Aromatic carbons (δ ~110-150 ppm), Quaternary carbon (δ ~45-50 ppm), Methoxy carbons (δ ~56 ppm), Methylene carbon adjacent to Cl (δ ~45 ppm), Other aliphatic carbons (δ ~20-40 ppm). | Based on typical chemical shifts for substituted phenylacetonitriles.[6] |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 295/297 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments from loss of Cl, isopropyl group, and cleavage of the propyl chain. | Fragmentation patterns of nitriles and alkyl halides would predict these losses.[7] |

| Yield | A patent example reports a yield of 82% for this step.[3] | This is a reasonable expectation for a well-optimized laboratory-scale synthesis. |

Safety Precautions and Reagent Handling

Scientist's Insight: The synthesis of this intermediate involves hazardous materials that require careful handling in a controlled laboratory environment. A thorough understanding of the risks and proper safety protocols is non-negotiable.

-

Sodium Amide (NaNH₂):

-

Hazards: Highly reactive and corrosive. Reacts violently with water to produce flammable ammonia gas and sodium hydroxide.[8][9] Can form explosive peroxides upon exposure to air or prolonged storage, especially if it appears yellow or brown.[8]

-

Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood or glove box.[8] All glassware must be scrupulously dried. Avoid contact with skin, eyes, and clothing. Wear a fire-retardant lab coat, chemical-resistant gloves, and safety goggles.[9]

-

Fire: Do NOT use water, carbon dioxide, or standard ABC fire extinguishers. Use a Class D extinguisher or smother with dry sand or sodium carbonate.[9]

-

Spills: Cover with dry sand and scoop into a sealed container for disposal. Do not use combustible materials like sawdust to clean up spills.[8]

-

-

1-Chloro-3-iodopropane:

-

Hazards: Irritating to the eyes, skin, and respiratory system. May be harmful if swallowed.[10]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves and safety goggles.[10]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.

-

Alternative Synthetic Routes: A Brief Outlook

While the sequential alkylation of 3,4-dimethoxyphenylacetonitrile is the most direct and widely cited method, other strategies for constructing the core of Verapamil exist and could be adapted for the synthesis of this intermediate. These include:

-

Enantioselective Approaches: For the synthesis of chiral versions of Verapamil, enantioselective methods like the Heck arylation have been developed to create the quaternary stereocenter with high enantiomeric excess.[11][12]

-

Resolution-Based Methods: Some routes involve the synthesis of a racemic carboxylic acid intermediate, which is then resolved using a chiral amine before being converted to the final product.[9]

These alternative routes are generally more complex and may be better suited for specific applications, such as the production of a single enantiomer of Verapamil.

Conclusion

The synthesis of this compound is a well-established process that relies on the fundamental principles of carbanion chemistry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and stringent adherence to safety precautions are essential for the successful and efficient production of this key pharmaceutical intermediate. The information provided in this guide serves as a comprehensive resource for chemists and researchers engaged in the synthesis of Verapamil and related compounds.

References

- Princeton University Environmental Health and Safety. (n.d.). Sodium Amide.

- Fisher Scientific. (2010). Safety Data Sheet: Sodium amide.

- Fisher Scientific. (2025). Safety Data Sheet: 1-Chloro-3-iodopropane, stabilized.

- Oliveira, J. C., Pfaltz, A., & Correia, C. R. D. (2015). Quaternary Stereogenic Centers through Enantioselective Heck Arylation of Acyclic Olefins with Aryldiazonium Salts: Application in a Concise Synthesis of (R)-Verapamil.

- Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309–1315.

- BenchChem. (n.d.). Troubleshooting low conversion in the alkylation of phenylacetonitrile.

- Kovács, T., et al. (2015).

- Butora, R., Bílik, M., Rajšner, M., & Helfert, I. (1992). Some New Analogues of Verapamil and Mepamil. Synthesis and Basic Pharmacological Properties.

- Singh, B. N., Hecht, H. S., Nademanee, K., & Chew, C. Y. (1983). Electrophysiologic and hemodynamic effects of slow-channel blocking drugs. Progress in Cardiovascular Diseases, 25(2), 103-132.

- LookChem. (n.d.). Synthesis of Verapamil.

- Chiroscience Ltd. (1998). Chiral nitriles, their preparation and their use for the manufacture of verapamil and analogues. U.S.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Khan, A. (2016, September 15).

- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Valeryl Chloride.

- Les Laboratoires Servier. (2013). Process for the synthesis of (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile. U.S.

- Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

- Bannister, R. M., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(6), 467-472.

- ResearchGate. (n.d.). Synthesis of the left part of verapamil. [Image].

- Chiroscience Ltd. (1998).

- Reddy, B. C., et al. (2016). A process for the preparation of verapamil hydrochloride. WO 2016/181292 A1.

- BenchChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile.

- Tianjin Centle Pharmaceutical Co., Ltd. (2014). Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. CN 103570583 A.

- Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036-12040.

- Gotor, V., et al. (2015). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 5(10), 4765-4769.

- Maimone, T. J., & Buchwald, S. L. (2010). A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides. Journal of the American Chemical Society, 132(29), 9990-9991.

- Al-Awadi, N. A., et al. (2019). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 4(1), 2091-2099.

- Reich, H. J. (n.d.). Organic Chemistry Data.

- Mijin, D. Ž., Petrović, S. D., & Antonović, D. G. (1999). Gas chromatographic retention indices of 2-phenyl-2-alkylacetonitriles on packed columns. Facta Universitatis, Series: Physics, Chemistry and Technology, 2(1), 27-32.

- Metcalfe, E., et al. (2016). Mass Spectral Fragmentation of VX.

- LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Ram, V. J., & Goel, A. (1997). Verapamil analogues with restricted molecular flexibility. European Journal of Medicinal Chemistry, 32(1), 63-70.

- Ram, V. J., & Goel, A. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 36(4), 439-445.

- Reich, H. J. (2018). Basic 1H- and 13C-NMR Spectroscopy. Oxford University Press.

- Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.

Sources

- 1. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile - Google Patents [patents.google.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

Characterization of a Key Verapamil Intermediate: An In-depth Technical Guide to α-(3-chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of α-(3-chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile, a critical intermediate in the synthesis of Verapamil. Verapamil is a widely used calcium channel blocker for the treatment of hypertension, angina, and certain heart rhythm disorders.[1][2] The purity and structural integrity of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the synthesis, purification, and multi-faceted analytical characterization of this compound, offering insights into the underlying principles of the employed methodologies.

Introduction: The Strategic Importance of a Precursor

In the multi-step synthesis of Verapamil, the formation of α-(3-chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile represents a key convergent point. Its molecular structure contains the core benzeneacetonitrile moiety with the characteristic dimethoxy and isopropyl substitutions, which are integral to the pharmacological activity of Verapamil. The 3-chloropropyl group serves as a reactive handle for the subsequent coupling with N-methyl-homoveratrylamine to complete the Verapamil backbone.

The stringent control of the quality of this intermediate is non-negotiable. Any impurities or structural deviations at this stage can propagate through the subsequent synthetic steps, leading to the formation of difficult-to-remove related substances in the final Verapamil product. This underscores the necessity for a robust and comprehensive characterization strategy.

Synthesis and Purification

The synthesis of α-(3-chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile typically involves the alkylation of 3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile. A common synthetic route is outlined below:

Caption: Figure 1: A generalized workflow for the synthesis of the target intermediate.

Purification of the crude product is typically achieved through column chromatography over silica gel, employing a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired compound from unreacted starting materials and by-products.

Comprehensive Analytical Characterization

A multi-pronged analytical approach is essential for the unambiguous structural elucidation and purity assessment of α-(3-chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

Aromatic protons of the dimethoxybenzene ring.

-

Methine proton of the isopropyl group.

-

Methyl protons of the isopropyl group (appearing as a doublet).

-

Methylene protons of the chloropropyl chain.

-

Methoxy protons (appearing as sharp singlets).

-

-

¹³C NMR: The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. Expected signals correspond to the aromatic, aliphatic, nitrile, and methoxy carbons.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for:

-

The nitrile (C≡N) stretching vibration.

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C-O stretching of the methoxy groups.

-

C-Cl stretching of the chloropropyl group.

Chromatographic Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse for purity determination and impurity profiling in pharmaceutical analysis.[3][4][5] A validated HPLC method is crucial for ensuring the quality of the intermediate.

A Typical HPLC Method:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with a suitable buffer, e.g., ammonium formate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm[6] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method allows for the separation of the main compound from potential impurities, such as unreacted starting materials and by-products of the alkylation reaction.

Caption: Figure 2: A standard workflow for HPLC-based purity analysis.

3.2.2. Gas Chromatography (GC)

GC can be used as an orthogonal technique for purity assessment, particularly for volatile impurities. A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) and flame ionization detection (FID) would be appropriate.

Physical and Chemical Properties

Basic physical and chemical properties should also be determined:

| Property | Method | Expected Outcome |

| Appearance | Visual Inspection | A colorless to pale yellow oil or a low-melting solid |

| Solubility | Solubilization in various solvents | Soluble in common organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane) |

| Melting Point | Melting Point Apparatus | If solid, a characteristic melting range |

Impurity Profiling

A critical aspect of characterization is the identification and control of impurities. Potential impurities in α-(3-chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile may include:

-

Unreacted Starting Materials: 3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile.

-

By-products: Di-alkylated products or products from side reactions of the alkylating agent.

-

Degradation Products: Formed during synthesis or storage.

The development of a stability-indicating analytical method is crucial for monitoring the purity of the intermediate over time.[7]

Conclusion

The thorough characterization of α-(3-chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile is a fundamental requirement for the production of high-quality Verapamil. A combination of spectroscopic and chromatographic techniques provides the necessary assurance of its identity, purity, and stability. The methodologies and insights presented in this guide are intended to support researchers and drug development professionals in establishing robust quality control measures for this key synthetic intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

-

Rapid high-pressure liquid chromatographic analysis of verapamil in blood and plasma. J Chromatogr. 1979 Mar 11;170(2):385-90.

-

HPLC Methods for analysis of Verapamil. HELIX Chromatography.

-

High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies. Farmaco. 2000 May;55(5):376-82.

-

Verapamil. CAS Common Chemistry.

-

Verapamil Hydrochloride. USP.

-

Verapamil-impurities. Pharmaffiliates.

-

Verapamil Related Compound A - 3,4-Dimethoxy-α-[3-(methylamino)propyl]-α-(1-methylethyl)benzeneacetonitrile monohydrochloride. Sigma-Aldrich.

-

Verapamil Related Compound A (50 mg) (3,4-Dimethoxy-alpha-[3-(methylamino)propyl]-alpha-(1-methylethyl)-benzeneacetonitrile monohydrochloride). USP Store.

-

A stability indicating UPLC method for determination of impurities in Verapamil hydrochloride drug substance. International Journal of Current Research. 2016; 8(12):44267-44275.

-

Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules. 2019; 24(21):3939.

-

A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. International Journal of Pharmaceutical Research and Applications. 2024; 9(5):123-130.

-

(S)-Verapamil. PubChem.

-

Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Sci Pharm. 2012; 80(1): 105–116.

-

Verapamil. mzCloud.

-

Norverapamil. mzCloud.

-

Certificate of Analysis - (S)-(-)-Verapamil-d3 Hydrochloride. LGC Standards.

-

A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences. 2021; 5(5):56-59.

-

Verapamil hydrochloride. SIELC Technologies.

-

N-Methyl-N-(3-chloropropyl)homoveratrylamine. Biosynth.

-

Verapamil. NIST WebBook.

-

3,4-Dimethoxy-a-[3-(methylamino)propyl]-a-(1-methylethyl)-benzeneacetonitrile Hydrochloride. LGC Standards.

Sources

- 1. actascientific.com [actascientific.com]

- 2. Verapamil hydrochloride | SIELC Technologies [sielc.com]

- 3. Rapid high-pressure liquid chromatographic analysis of verapamil in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. High-performance liquid chromatographic analysis of verapamil and its application to determination in tablet dosage forms and to drug dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journalcra.com [journalcra.com]

5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile basic information

An In-Depth Technical Guide to 5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile

Abstract

This technical guide provides a comprehensive overview of 5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile (CAS No. 27487-83-8), a key chemical intermediate in the synthesis of the pharmaceutical agent Verapamil and its analogues. This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway, and discusses its analytical characterization. Furthermore, it contextualizes the molecule's significance by exploring the pharmacological activities of the final products derived from it, such as L-type calcium channel blockers. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and study of phenylalkylamine-based therapeutics.

Chemical Identity and Physicochemical Properties

5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile, also known as 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile, is a polysubstituted nitrile.[1][2] The core structure features a quaternary carbon substituted with a 3,4-dimethoxyphenyl ring, an isopropyl group, a nitrile group, and a 3-chloropropyl chain.[2][3] This specific arrangement of functional groups makes it an ideal precursor for the elaboration into more complex molecules like Verapamil.[4]

The molecular and physicochemical properties are summarized in the table below.

| Parameter | Value | Source |

| CAS Number | 27487-83-8 | [1][2][3] |

| Molecular Formula | C₁₆H₂₂ClNO₂ | [1][2] |

| Molecular Weight | 295.80 g/mol | [1][2] |

| IUPAC Name | 5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile | [2] |

| Synonyms | This compound; Benzeneacetonitrile, α-(3-chloropropyl)-3,4-dimethoxy-α-(1-methylethyl) | [1][3] |

| SMILES | CC(C)C(CCCCl)(C#N)C1=CC(=C(C=C1)OC)OC | [1][2] |

| Topological Polar Surface Area (TPSA) | 42.25 Ų | [1] |

| LogP (Predicted) | 4.14 | [1] |

| Storage Temperature | +4°C | [2] |

Synthesis and Purification

The synthesis of this α,α-disubstituted phenylacetonitrile is most effectively achieved through a sequential alkylation of a readily available precursor, 3,4-dimethoxyphenylacetonitrile. This strategy allows for the controlled introduction of the isopropyl and the 3-chloropropyl moieties at the benzylic position, which is activated by the adjacent nitrile group.

Rationale for Synthetic Strategy

The protons on the carbon adjacent to the phenyl ring and nitrile group in phenylacetonitrile derivatives are acidic, facilitating deprotonation by a suitable base to form a stabilized carbanion.[5] This nucleophilic carbanion can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction. A two-step sequential alkylation is required to create the quaternary carbon center. The order of alkylation (isopropyl group first, then the chloropropyl chain) is chosen to minimize potential side reactions.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile

-

To a solution of 3,4-dimethoxyphenylacetonitrile (1.0 eq.) in a dry, aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), add a strong, non-nucleophilic base like Sodium Hydride (NaH, 1.1 eq.) or Lithium Diisopropylamide (LDA, 1.1 eq.) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Allow the reaction mixture to stir for 30-60 minutes at 0°C to ensure complete formation of the carbanion.

-

Add 2-bromopropane (1.2 eq.) dropwise to the solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the mono-alkylated intermediate.

Step 2: Synthesis of 5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile

-

Dissolve the purified 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (1.0 eq.) in a dry, aprotic solvent (THF or DMF).

-

Add a strong base (e.g., NaH, 1.1 eq.) at 0°C under an inert atmosphere and stir for 30-60 minutes.

-

Add 1-bromo-3-chloropropane (1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Work up the reaction as described in Step 1 (aqueous quench, extraction, drying, and concentration).

-

Purify the final product by flash column chromatography to obtain the title compound as a neat substance.[2]

Analytical and Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal characteristic signals for the aromatic protons of the 3,4-dimethoxyphenyl group, two singlets for the methoxy groups (~3.9 ppm), a multiplet for the isopropyl methine proton, and distinct signals for the methylene protons of the chloropropyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the quaternary carbon, the nitrile carbon (~120 ppm), aromatic carbons, methoxy carbons, and the carbons corresponding to the isopropyl and chloropropyl substituents.

-

IR (Infrared Spectroscopy): A key diagnostic peak will be the sharp absorption band for the nitrile (C≡N) stretch, typically appearing around 2240-2260 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated accurate mass of 295.1339.[2] The isotopic pattern of the molecular ion, showing a characteristic ~3:1 ratio for the [M]+ and [M+2]+ peaks, will confirm the presence of a single chlorine atom.

Biological Context and Pharmacological Significance

While 5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile is not intended for direct biological application, its role as a synthetic intermediate for Verapamil is of paramount importance.[4] Verapamil and its analogues are a well-established class of drugs with significant pharmacological activity.

Precursor to L-type Calcium Channel Blockers

The primary therapeutic action of Verapamil is the blockade of L-type voltage-gated calcium channels, which are crucial for regulating cardiac muscle contraction and vascular smooth muscle tone.[6][7] By inhibiting the influx of calcium into cells, Verapamil exerts negative inotropic (reduced heart muscle contraction) and chronotropic (reduced heart rate) effects, making it a valuable agent for treating hypertension, angina, and cardiac arrhythmias.[8][9] The synthesis of Verapamil involves the N-alkylation of a secondary amine with the 3-chloropropyl group of the title compound.

Role in Reversal of Multidrug Resistance (MDR)

Interestingly, Verapamil and several of its analogues have been shown to reverse multidrug resistance in cancer cells.[10] This resistance is often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that removes cytotoxic drugs from the cell. Verapamil can inhibit P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.[10] Structure-activity relationship studies have indicated that the nitrile group and the overall molecular structure are important for this MDR reversal activity.[10] This suggests that intermediates like the title compound are crucial for building molecules with potential applications in oncology.

Safety and Handling

As with any laboratory chemical, 5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile should be handled with appropriate care.

-

Hazard Classification: The compound is classified as a hazardous material for shipping.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at +4°C.[2]

Conclusion

5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile is a specialty chemical of significant value to the pharmaceutical industry. Its carefully designed structure provides an essential scaffold for the synthesis of Verapamil and a diverse range of its analogues. Understanding its properties, synthesis, and the biological context of its derivatives is crucial for scientists working on the development of calcium channel blockers and agents to combat multidrug resistance. This guide provides a foundational technical overview to support such research and development endeavors.

References

-

Gleason, M. M., & Hunninghake, D. B. (1988). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. PubMed. Available from: [Link]

-

Pharmaffiliates. 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile. CAS No: 27487-83-8. Available from: [Link]

-

Frotscher, M., et al. (1993). Verapamil analogues with restricted molecular flexibility. PubMed. Available from: [Link]

-

Mannhold, R., et al. (1978). Investigations on the structure-activity relationships of verapamil. PubMed. Available from: [Link]

-

Ramu, A., et al. (1995). Structure-activity relationship of verapamil analogs and reversal of multidrug resistance. PubMed. Available from: [Link]

-

Crowley, P. J., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science. Available from: [Link]

-

ResearchGate. Block by verapamil, its analogs, and antiarrhythmic drugs. Available from: [Link]

- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

Hulin, B., et al. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. The Journal of Organic Chemistry. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available from: [Link]

-

Chen, P., et al. (2021). Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. MDPI. Available from: [Link]

- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 27487-83-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Verapamil analogues with restricted molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigations on the structure-activity relationships of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Verapamil and its Intermediates

Abstract

This technical guide provides a comprehensive exploration of the discovery and the historical evolution of the synthesis of Verapamil, a landmark calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategies, key chemical intermediates, and the underlying chemical principles that have shaped the manufacturing of this vital pharmaceutical agent. We will examine the initial discoveries, the challenges encountered in early synthetic routes, and the modern, more efficient methodologies developed to produce enantiomerically pure Verapamil. This guide aims to be a definitive resource, integrating detailed experimental protocols, comparative data analysis, and visual representations of synthetic pathways to provide a holistic understanding of Verapamil's chemical journey from laboratory curiosity to clinical mainstay.

Introduction: The Dawn of Calcium Channel Blockade

Verapamil emerged in the early 1960s from the research laboratories of Knoll AG (now a part of Abbott Laboratories) as the first clinically used calcium channel blocker[1][2]. Initially investigated for its coronary vasodilating properties, its unique mechanism of action, the blockade of voltage-gated calcium channels, was a pivotal discovery in cardiovascular pharmacology[3]. This discovery opened a new therapeutic avenue for the management of hypertension, angina pectoris, and cardiac arrhythmias[4][5]. The molecular structure of Verapamil, α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-isopropylphenylacetonitrile, features a critical chiral center, a fact that has profoundly influenced its synthetic history[6]. While initially marketed as a racemate, it was later understood that the (S)-enantiomer possesses significantly greater pharmacological activity. This guide will dissect the synthetic pathways that have been developed to construct this complex molecule, from the initial racemic syntheses to modern asymmetric approaches.

The Foundational Synthesis: A Look into the Original Dengel Patent

The first synthesis of Verapamil, as detailed in the Belgian patent 615,816 and the corresponding U.S. Patent 3,261,859 by Ferdinand Dengel, laid the groundwork for all subsequent synthetic endeavors[3][5][7]. This classical approach, while effective, was a multi-step process that presented challenges in terms of yield and purification. The core strategy involved the sequential alkylation of a phenylacetonitrile derivative to construct the carbon skeleton and introduce the key functional groups.

Key Intermediates in the Original Synthesis

The successful construction of the Verapamil molecule in the original synthesis hinged on the preparation and purification of several key intermediates.

-

3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile): This molecule serves as a foundational building block, providing one of the substituted aromatic rings and the nitrile group that is ultimately part of the final Verapamil structure.

-

2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA): This intermediate constitutes the "right-hand" portion of the Verapamil molecule, containing the second dimethoxyphenyl group and the N-methylamino moiety.

The Core Synthetic Strategy: A Step-by-Step Breakdown

The original synthesis can be conceptually divided into the preparation of the key intermediates and their subsequent coupling.

Step 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile

A common laboratory preparation of 3,4-dimethoxyphenylacetonitrile involves the reaction of 3,4-dimethoxybenzyl chloride with a cyanide salt. Modern industrial syntheses often employ alternative, safer, and more environmentally benign methods[8][9][10]. One such method involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, which undergoes decarboxylation, aldoxime formation, and subsequent dehydration to yield the desired nitrile[8][10].

Step 2: Synthesis of 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA)

The synthesis of NMVA can be achieved through various reductive amination protocols. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with a suitable methylating agent, followed by reduction[11][12][13]. An alternative route involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of methylamine[13].

Step 3: Assembly of the Verapamil Backbone

The crucial C-alkylation step in the original synthesis involves the reaction of 3,4-dimethoxyphenylacetonitrile with a strong base, such as sodium amide in liquid ammonia, to generate a carbanion. This nucleophile is then sequentially alkylated. First, with isopropyl bromide to introduce the isopropyl group, and subsequently with a chloroalkane derivative of NMVA to complete the carbon skeleton of Verapamil[14].

Experimental Protocol: Classical Synthesis of Verapamil (Illustrative)

-

Part A: Preparation of the α-isopropyl-3,4-dimethoxyphenylacetonitrile intermediate:

-

To a solution of 3,4-dimethoxyphenylacetonitrile in a suitable aprotic solvent (e.g., toluene), add a strong base (e.g., sodium hydride) at a controlled temperature (e.g., 0-5 °C).

-

Stir the mixture until the deprotonation is complete.

-

Slowly add isopropyl bromide to the reaction mixture and allow it to warm to room temperature.

-

Monitor the reaction by an appropriate analytical technique (e.g., TLC or HPLC) until completion.

-

Quench the reaction with water and perform a liquid-liquid extraction.

-

Dry the organic layer, evaporate the solvent, and purify the product by distillation or chromatography.

-

-

Part B: Coupling with the NMVA derivative:

-

Prepare the N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethylamine intermediate by reacting NMVA with 1-bromo-3-chloropropane[3].

-

Deprotonate the α-isopropyl-3,4-dimethoxyphenylacetonitrile from Part A with a strong base in an inert solvent.

-

Add the N-(3-chloropropyl) derivative to the reaction mixture.

-

Heat the reaction mixture to drive the alkylation to completion.

-

After completion, work up the reaction mixture as described in Part A.

-

The crude Verapamil base can then be purified and converted to its hydrochloride salt[15][16].

-

Evolution of Verapamil Synthesis: Addressing the Challenges

The original synthetic route, while groundbreaking, suffered from several drawbacks that prompted the development of more refined and efficient methods. Key challenges included:

-

Formation of Impurities: The use of strong bases and reactive alkylating agents often led to the formation of side products, including O-desmethyl and N-desmethyl derivatives of Verapamil, as well as dimeric impurities. These impurities complicated the purification process and reduced the overall yield[3][16].

-

The Quaternary Chiral Center: The original synthesis produced a racemic mixture of Verapamil. The creation of the quaternary chiral center in an enantioselective manner posed a significant synthetic challenge[17].

Strategies for Impurity Control

Later process development focused on optimizing reaction conditions to minimize the formation of impurities. This included the use of phase-transfer catalysts to improve the selectivity of alkylation reactions and the development of novel purification techniques. For instance, the treatment of crude Verapamil with an acetylating agent can convert problematic desmethyl impurities into derivatives that are more easily separated during the crystallization of Verapamil hydrochloride[3][16].

The Quest for Enantiopure Verapamil: Chiral Resolution and Asymmetric Synthesis

The recognition of the differential pharmacology of Verapamil's enantiomers spurred the development of methods to obtain the more potent (S)-enantiomer in a pure form.

3.2.1. Chiral Resolution of Intermediates

An early and effective strategy for obtaining enantiopure Verapamil was the chiral resolution of a key intermediate. The carboxylic acid derivative, 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, often referred to as "verapamilic acid," proved to be an excellent candidate for resolution[18][19]. This intermediate can be resolved by forming diastereomeric salts with a chiral amine, such as α-methylbenzylamine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization[18][20][21]. The resolved verapamilic acid can then be converted to the desired enantiomer of Verapamil.

Table 1: Comparison of Chiral Resolving Agents for Verapamil Intermediates

| Resolving Agent | Intermediate | Separation Method | Reference |

| α-Methylbenzylamine | Verapamilic acid | Fractional Crystallization | [18][19] |

| Cinchona alkaloids | Verapamilic acid | Fractional Crystallization | [20] |

3.2.2. Modern Asymmetric Synthesis

More recently, the focus has shifted towards the development of asymmetric synthetic routes that directly generate the desired enantiomer, thereby avoiding the inherent 50% loss of material in classical resolutions. These modern approaches often employ chiral catalysts to control the stereochemistry of the key bond-forming reactions.

-

Enantioselective Heck Arylation: One innovative approach utilizes a palladium-catalyzed enantioselective Heck reaction to create the quaternary stereocenter with high enantiomeric excess[6].

-

Rhodium-Catalyzed Allylic Alkylation: A concise and modular synthesis of (S)-Verapamil has been developed using an enantioselective rhodium-catalyzed allylic alkylation reaction. This method efficiently constructs the challenging acyclic quaternary stereocenter[22].

Experimental Protocol: Enantioselective Synthesis of a Verapamil Precursor (Illustrative)

-

To a solution of an α-isopropyl-substituted benzylic nitrile and an allylic carbonate in a suitable solvent, add a rhodium precursor and a chiral phosphine ligand.

-

Carry out the reaction at a specific temperature until the starting materials are consumed.

-

Purify the resulting allylated nitrile, which contains the newly formed chiral center.

-

This intermediate can then be further elaborated to (S)-Verapamil through a hydroamination reaction to introduce the phenethylamine moiety[22].

Visualization of Synthetic Pathways

To better illustrate the evolution of Verapamil synthesis, the following diagrams, generated using the DOT language, depict the classical and a modern enantioselective approach.

Diagram 1: Classical Racemic Synthesis of Verapamil

Caption: Classical synthetic route to racemic Verapamil.

Diagram 2: Modern Enantioselective Synthesis via Chiral Resolution

Caption: Enantioselective synthesis of (S)-Verapamil via chiral resolution.

Conclusion and Future Perspectives

The synthetic history of Verapamil is a compelling narrative of chemical innovation driven by therapeutic need. From the foundational work of Dengel to the elegant and efficient asymmetric syntheses of today, the journey reflects the broader evolution of pharmaceutical chemistry. The development of robust and scalable routes to enantiomerically pure Verapamil has not only improved its therapeutic profile but has also provided a valuable case study in the industrial application of stereoselective synthesis.

Looking ahead, the principles learned from the synthesis of Verapamil and its intermediates continue to inform the development of new cardiovascular drugs and other complex chiral molecules. The ongoing pursuit of greener, more atom-economical synthetic methods will undoubtedly shape the future of Verapamil production, ensuring its continued availability as a critical medicine worldwide.

References

- Bhatia, M. S., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 165.

-

Oliveira, C. C., Pfaltz, A., & Correia, C. R. D. (2015). Quaternary Stereogenic Centers through Enantioselective Heck Arylation of Acyclic Olefins with Aryldiazonium Salts: Application in a Concise Synthesis of (R)-Verapamil. Angewandte Chemie International Edition, 54(47), 14036–14039. [Link]

-

Bannister, R. M., et al. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(6), 467–472. [Link]

- CN101475511A. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

ResearchGate. (2025). A Scaleable Route to the Pure Enantiomers of Verapamil | Request PDF. [Link]

-

WIPO Patentscope. (2009). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

- US10144703B2. (2018). Process for the preparation of Verapamil hydrochloride.

-

Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

-

Godfraind, T. (2014). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 5, 226. [Link]

-

National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. [Link]

- JP2001500151A. (2001). New intermediates for the production of verapamil derivatives.

- WO2016181292A1. (2016). A process for the preparation of verapamil hydrochloride.

-

Kádasi, A., et al. (2011). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry, 19(1), 335-344. [Link]

- WO1998011061A1. (1998). New intermediates for the preparation of verapamil derivates.

-

National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. [Link]

- EP0216743A2. (1987). Galenical forms of verapamil, preparation thereof and medicaments containing them.

-

Justia Patents. (2018). Process for the preparation of Verapamil hydrochloride. [Link]

- US4960939A. (1990). Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

- US20090171110A1. (2009). Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.

-

Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(11), 3326. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxy-N-methylbenzeneethanamine. [Link]

- US5840981A. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). [Link]

-

Veranova. (n.d.). Chiral Resolution and Confirmation. [Link]

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]

-

National Center for Biotechnology Information. (n.d.). Process for the preparation of verapamil. PubChem Patent. [Link]

-

PubMed. (2001). Achiral and Chiral HPLC Analysis of Norverapamil and Its Metabolites in Microsomal Samples. [Link]

-

Wikimedia Commons. (2020). File:Verapamil synthesis c-alkylation.svg. [Link]

-

Theodore, L. J., & Nelson, W. L. (1989). Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist]. Journal of Labelled Compounds and Radiopharmaceuticals, 27(5), 491-501. [Link]

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]

Sources

- 1. ddtjournal.net [ddtjournal.net]

- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. EP0216743A2 - Galenical forms of verapamil, preparation thereof and medicaments containing them - Google Patents [patents.google.com]

- 8. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 11. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 14. File:Verapamil synthesis c-alkylation.svg - Wikimedia Commons [commons.wikimedia.org]

- 15. Verapamil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 17. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Chiral resolution - Wikipedia [en.wikipedia.org]

- 21. veranova.com [veranova.com]

- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile, a key intermediate in the synthesis of Verapamil. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, its known and predicted solubility in a range of organic solvents, and detailed, field-proven methodologies for solubility determination. By elucidating the interplay between molecular structure and solvent properties, this guide offers a predictive framework for solvent selection and optimization in synthesis, purification, and formulation processes.

Introduction: Understanding the Significance of Solubility

This compound is a critical building block in the manufacturing of Verapamil, a widely used calcium channel blocker. The efficiency of its synthesis, purification, and subsequent reactions is intrinsically linked to its solubility in various organic media. A thorough understanding of its solubility profile is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical transformations.

-

Purification Strategies: Selecting appropriate solvents for crystallization, chromatography, and extraction processes.

-

Formulation Development: Although an intermediate, understanding its solubility provides insights into the behavior of related structures.

This guide moves beyond a simple tabulation of data, offering a mechanistic understanding of the factors governing the solubility of this specific molecule.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties.[1] For this compound, the key parameters are summarized in the table below.

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₆H₂₂ClNO₂ | Provides the elemental composition. |

| Molecular Weight | 295.80 g/mol | A moderate molecular weight, not expected to be a primary limiting factor for solubility in common organic solvents.[2] |

| Predicted LogP | 4.14018 | Indicates a significant lipophilic (hydrophobic) character, suggesting good solubility in non-polar to moderately polar organic solvents.[3] |

| Topological Polar Surface Area (TPSA) | 42.25 Ų | A relatively low TPSA suggests that the molecule has limited polar surface area available for interaction with polar solvents. |

| Hydrogen Bond Acceptors | 3 (2 ether oxygens, 1 nitrile nitrogen) | The presence of hydrogen bond acceptors allows for interactions with protic solvents. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits its ability to form strong hydrogen bonds with itself and with certain solvents. |